molecular formula C12H15N3O2 B2822154 Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate CAS No. 1400645-11-5

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate

Cat. No.: B2822154
CAS No.: 1400645-11-5
M. Wt: 233.271
InChI Key: BGFNUHCYHZDKKU-UHFFFAOYSA-N
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Description

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a benzotriazole ring substituted with a methyl group, a tert-butyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of 1H-benzotriazole with tert-butyl chloroformate and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated benzotriazole derivatives, while reduction can produce amine-substituted benzotriazoles.

Scientific Research Applications

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a stabilizer for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets. The benzotriazole ring can act as an electron donor or acceptor, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can inhibit or promote certain enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A parent compound with similar structural features but lacking the tert-butyl and carboxylate ester groups.

    Methyl 1H-benzotriazole-5-carboxylate: Similar to the target compound but without the tert-butyl group.

    1-tert-Butyl-1H-benzotriazole: Contains the tert-butyl group but lacks the carboxylate ester.

Uniqueness

Methyl 1-tert-butyl-1,2,3-benzotriazole-5-carboxylate is unique due to its combination of substituents, which confer distinct physicochemical properties. The presence of both the tert-butyl group and the carboxylate ester enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 1-tert-butylbenzotriazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)15-10-6-5-8(11(16)17-4)7-9(10)13-14-15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFNUHCYHZDKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=C(C=C2)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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